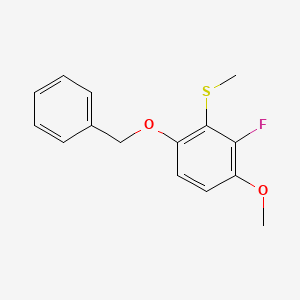
Benzyl 2-Benzyl-4,6-O-benzylidene-3-O-(2-acetamido-2-deoxy-D-glucopyranosyl)-D-mannopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-Benzyl-4,6-O-benzylidene-3-O-(2-acetamido-2-deoxy-D-glucopyranosyl)-D-mannopyranoside is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound features multiple benzyl groups and a glucopyranosyl moiety, making it a subject of interest in various fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-Benzyl-4,6-O-benzylidene-3-O-(2-acetamido-2-deoxy-D-glucopyranosyl)-D-mannopyranoside typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and benzylation. Common reagents used in these reactions include benzyl chloride, acetic anhydride, and various catalysts.
Industrial Production Methods
Industrial production methods for such complex glycosides are not well-documented due to their specialized nature. they generally involve similar steps to laboratory synthesis but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups.
Reduction: Reduction reactions can target the acetamido group or the benzylidene ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules or as a model compound for studying glycosidic bonds.
Biology
In biology, it might be used to study carbohydrate-protein interactions or as a substrate in enzymatic reactions.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as antiviral or antibacterial activities.
Industry
In industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. For example, if used as an enzyme substrate, it would interact with the active site of the enzyme, leading to a specific biochemical reaction. The molecular targets and pathways involved would vary accordingly.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl 2-Benzyl-4,6-O-benzylidene-D-mannopyranoside
- Benzyl 4,6-O-benzylidene-3-O-(2-acetamido-2-deoxy-D-glucopyranosyl)-D-mannopyranoside
Uniqueness
What sets Benzyl 2-Benzyl-4,6-O-benzylidene-3-O-(2-acetamido-2-deoxy-D-glucopyranosyl)-D-mannopyranoside apart is the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C36H43NO11 |
|---|---|
Peso molecular |
665.7 g/mol |
Nombre IUPAC |
N-[(2S,3R,4R,5S,6R)-2-[[(4aR,6S,7S,8S,8aR)-2-benzyl-6,7-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C36H43NO11/c1-22(39)37-29-31(41)30(40)26(18-38)45-35(29)48-33-32-27(21-42-28(47-32)17-23-11-5-2-6-12-23)46-36(44-20-25-15-9-4-10-16-25)34(33)43-19-24-13-7-3-8-14-24/h2-16,26-36,38,40-41H,17-21H2,1H3,(H,37,39)/t26-,27-,28?,29-,30-,31-,32-,33+,34+,35+,36+/m1/s1 |
Clave InChI |
VYMRXFQGZHOMRI-PGOWXHKBSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]3[C@@H](COC(O3)CC4=CC=CC=C4)O[C@@H]([C@H]2OCC5=CC=CC=C5)OCC6=CC=CC=C6)CO)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OC2C3C(COC(O3)CC4=CC=CC=C4)OC(C2OCC5=CC=CC=C5)OCC6=CC=CC=C6)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






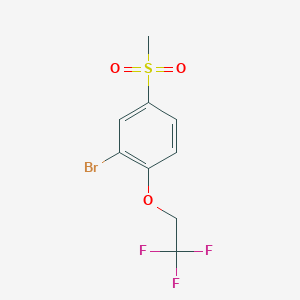
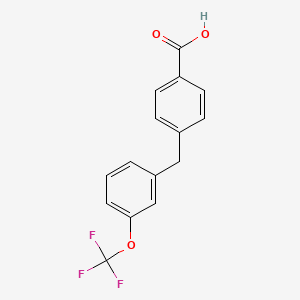
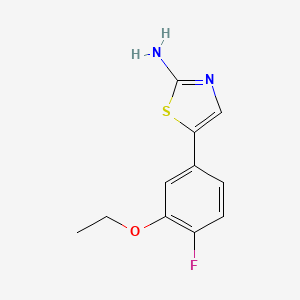
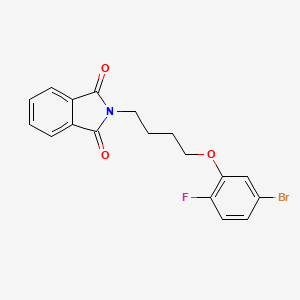
![N-[2-(trifluoromethoxy)phenyl]oxan-4-amine](/img/structure/B14765871.png)




